Lisaftoclax

概要

説明

準備方法

リサフトクラックスの合成には、重要な中間体の生成とその後の反応による最終化合物の生成など、いくつかのステップが含まれます。 合成経路は通常、目的の生成物を高純度および高収率で得るために、制御された条件下でさまざまな試薬および触媒を使用します . リサフトクラックスの工業生産方法は、スケーラブルで費用対効果が高く設計されており、臨床および商業の需要を満たすために大量に生産することができます .

化学反応の分析

リサフトクラックスは、酸化、還元、置換反応など、いくつかの種類の化学反応を起こします。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主な生成物は、通常、最終化合物を生成するためにさらに処理される中間体です . これらの反応の特定の条件(温度、圧力、溶媒など)は、高効率と選択性を確保するために慎重に最適化されています .

科学研究への応用

リサフトクラックスは、化学、生物学、医学、産業の分野で幅広い科学研究への応用があります。 化学では、BCL-2タンパク質とそのアポトーシスにおける役割を研究するためのツール化合物として使用されます . 生物学では、リサフトクラックスは、さまざまな細胞タイプにおける細胞死と生存のメカニズムを調べるために使用されます . 医学では、血液悪性腫瘍の治療のための治療薬として開発されており、いくつかの臨床試験でその安全性と有効性が実証されています . 産業では、リサフトクラックスは、BCL-2タンパク質を標的とする新しい薬物および治療法の開発に使用されています .

科学的研究の応用

Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL)

Lisaftoclax has shown significant efficacy in patients with relapsed/refractory CLL/SLL. A pivotal Phase II study (APG2575CC201) has been approved by the Center for Drug Evaluation (CDE) in China, focusing on this indication. The study's primary endpoint is the overall response rate (ORR), which has demonstrated promising results, indicating that this compound could provide a new treatment option for patients lacking effective therapies .

Acute Myeloid Leukemia (AML)

This compound is also being evaluated for its efficacy in AML, particularly in combination with hypomethylating agents like azacitidine. Preliminary results suggest that this combination can synergistically induce apoptosis in AML cells, potentially improving patient outcomes . A global Phase III study is currently assessing its effectiveness in elderly or unfit treatment-naïve patients with AML who are intolerant to standard therapies .

Multiple Myeloma and Amyloidosis

Recent studies have indicated that this compound may be beneficial for patients with relapsed/refractory multiple myeloma and immunoglobulin light-chain amyloidosis. Data presented at the American Society of Hematology (ASH) Annual Meeting highlighted its safety and efficacy when combined with other treatments like proteasome inhibitors .

Summary of Key Clinical Trials

| Study Name | Indication | Phase | Combination Treatment | Results Summary |

|---|---|---|---|---|

| APG2575CC201 | R/R CLL/SLL | II | N/A | High ORR; pivotal for NDA submission |

| APG2575CG301 | R/R CLL/SLL | III | BTK inhibitor | Evaluating efficacy; early results show promise |

| Phase Ib/II | R/R Multiple Myeloma | I/II | Pomalidomide | Favorable safety profile; significant responses |

| Combination Study | AML | I/II | Azacitidine | Synergistic effect observed; ongoing evaluations |

| GLORA Study | CLL/SLL | N/A | Acalabrutinib | Investigating added benefits of this compound |

作用機序

リサフトクラックスは、アポトーシスの主要な調節因子であるBCL-2タンパク質に選択的に結合することでその効果を発揮します。 BCL-2に結合することで、リサフトクラックスはアポトーシス促進タンパク質との相互作用を阻害し、アポトーシス経路の活性化を促進します . これは、生存のためにBCL-2に依存しているがん細胞において細胞死の誘導につながります . このプロセスに関与する分子標的と経路には、BCL-2:BIM複合体、ミトコンドリア外膜電位、カスパーゼ依存性アポトーシスなどがあります .

類似化合物との比較

生物活性

Lisaftoclax, also known as APG-2575, is a novel selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, which plays a critical role in regulating apoptosis. This compound has garnered attention for its potential therapeutic applications in hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This article presents a detailed overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and pharmacokinetic properties.

This compound functions as a BH3 mimetic, selectively binding to BCL-2 with a binding affinity (Ki) of less than 0.1 nmol/L. This binding disrupts the interaction between BCL-2 and pro-apoptotic proteins such as BCL-2–like protein 11 (BIM), leading to mitochondrial outer membrane permeabilization and subsequent activation of the apoptotic cascade via BAX/BAK-dependent mechanisms. The compound has been shown to induce apoptosis in various hematologic cancer cell lines and primary patient-derived tumor cells.

Preclinical Findings

Preclinical studies have demonstrated that this compound effectively inhibits tumor growth in xenograft models. The compound significantly downregulates mitochondrial respiratory function and ATP production while enhancing the expression of pro-death proteins such as BIM and Noxa. Following treatment with this compound, BIM translocates from the cytosol to mitochondria, further promoting apoptosis.

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, showcasing promising efficacy:

- Phase 1 Trials : A global phase 1 trial assessed the safety and pharmacodynamics of this compound in patients with relapsed or refractory CLL/SLL. The study reported an objective response rate (ORR) of 63.6% among efficacy-evaluable patients, with a median time to response of 2 cycles .

- Phase 2 Trials : In a phase 2 study, this compound was combined with acalabrutinib, a next-generation BTK inhibitor. The combination achieved an ORR of 100% in treatment-naïve patients and 98% in relapsed/refractory patients .

Safety Profile

The safety profile of this compound appears favorable, with low incidences of tumor lysis syndrome (TLS) reported across studies. Adverse events were generally manageable, with most patients tolerating the treatment well. Notably, no dose-limiting toxicities were observed at the highest dose levels tested .

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile that supports its oral bioavailability and daily dosing regimen. The compound rapidly enters malignant cells, reaching peak concentrations within approximately two hours post-administration. This rapid uptake correlates with its potent antitumor activity.

Summary of Clinical Studies

| Study Phase | Patient Population | Treatment Regimen | Objective Response Rate (ORR) |

|---|---|---|---|

| Phase 1 | R/R CLL/SLL | This compound | 63.6% |

| Phase 2 | Treatment-naïve CLL/SLL | This compound + Acalabrutinib | 100% |

| Phase 2 | Relapsed/Refractory CLL/SLL | This compound + Acalabrutinib | 98% |

特性

IUPAC Name |

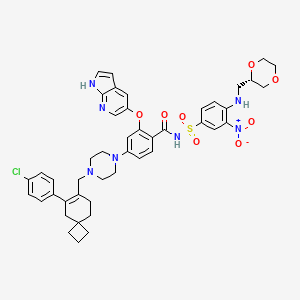

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)/t36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBXDBIYRAPDPI-BHVANESWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@H]7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H48ClN7O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

882.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2180923-05-9 | |

| Record name | APG-2575 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180923059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LISAFTOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSL3FEZ1IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。